Hydrolysis: GPB undergoes hydrolysis in the small intestine, primarily by pancreatic triglyceride lipases, releasing PBA. [, ]
β-oxidation: PBA is further metabolized through β-oxidation to phenylacetic acid (PAA). [, ]
Conjugation: PAA conjugates with glutamine to form PAGN, which is then excreted in the urine. [, , , , ]
Hydrolysis of GPB: Pancreatic enzymes in the small intestine hydrolyze GPB, releasing PBA. [, ]
Conversion to Phenylacetic Acid: PBA is metabolized to PAA. [, ]
Formation of Phenylacetylglutamine: PAA conjugates with glutamine, a non-essential amino acid that can bind to ammonia, forming PAGN. [, , , , ]
Excretion of PAGN: PAGN, carrying the nitrogen waste, is then eliminated from the body through urine. [, , , , ]
Urea Cycle Disorder Research: GPB is a valuable tool for investigating the pathophysiology of UCDs and developing new therapies. Its ability to lower ammonia levels without relying on the urea cycle provides insights into alternative nitrogen scavenging pathways. [, , , ]
Hepatic Encephalopathy Research: GPB's potential as a treatment for hepatic encephalopathy (HE) is an active area of research. Studies investigate its efficacy in reducing ammonia levels and improving neurological function in patients with cirrhosis and HE. [, , , , , , , ]
Monocarboxylate Transporter 8 Deficiency Research: Preliminary research suggests that GPB may have therapeutic potential in managing Monocarboxylate Transporter 8 (MCT8) deficiency, a rare genetic disorder affecting thyroid hormone transport. []
Expanding Therapeutic Applications: Further exploration of GPB's potential in treating other conditions associated with hyperammonemia, such as certain inherited metabolic disorders, could broaden its clinical utility. [, ]
Developing Novel Formulations: Developing new formulations of GPB with improved bioavailability and pharmacokinetic properties could enhance its therapeutic efficacy. []
Investigating Combination Therapies: Combining GPB with other therapies targeting different aspects of hyperammonemia, such as gut-focused treatments, could lead to more effective management strategies. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: